molecular formula C26H33N3O3 B12363673 4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide

4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B12363673
M. Wt: 435.6 g/mol
InChI Key: LWLAYULJAJMPKG-UHFFFAOYSA-N
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Description

TEAD-IN-8 is a novel inhibitor of the TEA domain (TEAD) transcription factors, which are crucial components of the Hippo signaling pathway. This pathway plays a significant role in regulating cell proliferation, apoptosis, and organ size. TEAD-IN-8 specifically inhibits the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), thereby modulating gene expression involved in cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

TEAD-IN-8 is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of TEAD-IN-8 involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:

Chemical Reactions Analysis

Types of Reactions

TEAD-IN-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of TEAD-IN-8 include:

    Benzoyl chloride: Used in the formation of the core structure.

    Cyclohexylethylamine: Used in the nucleophilic substitution reactions.

    Sodium hydroxide: Used in hydrolysis reactions.

Major Products Formed

The major products formed from the reactions involving TEAD-IN-8 include various substituted benzoyl and piperazine derivatives, which are intermediates in the synthesis of the final compound .

Scientific Research Applications

TEAD-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

TEAD-IN-8 exerts its effects by specifically inhibiting the interaction between TEAD transcription factors and their co-activators, YAP and TAZ. This inhibition disrupts the transcriptional activity of TEAD, leading to altered gene expression involved in cell proliferation and survival. The molecular targets of TEAD-IN-8 include the DNA-binding domain of TEAD and the interaction interfaces between TEAD and YAP/TAZ .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TEAD-IN-8

TEAD-IN-8 is unique due to its high specificity and potency in inhibiting the TEAD-YAP interaction. Unlike other inhibitors, TEAD-IN-8 has shown excellent oral bioavailability and pharmacokinetics, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C26H33N3O3/c30-25(22-10-7-13-24(20-22)32-19-14-21-8-3-1-4-9-21)28-15-17-29(18-16-28)26(31)27-23-11-5-2-6-12-23/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,31)

InChI Key

LWLAYULJAJMPKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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